
5H-2-Pyrindine-4-carboxamide,6,7-dihydro-(8CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-2-Pyrindine-4-carboxamide,6,7-dihydro-(8CI) is a chemical compound with the molecular formula C9H10N2O and a molecular weight of 162.19 g/mol . It is also known by the synonym 5H-Cyclopenta[c]pyridine-4-carboxamide, 6,7-dihydro . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Analyse Chemischer Reaktionen
5H-2-Pyrindine-4-carboxamide,6,7-dihydro-(8CI) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, potentially altering its chemical properties.
Substitution: Substitution reactions can occur at various positions on the pyridine ring, leading to the formation of different substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
5H-2-Pyrindine-4-carboxamide,6,7-dihydro-(8CI) has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.
Industry: It may be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5H-2-Pyrindine-4-carboxamide,6,7-dihydro-(8CI) involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed to interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific context of its application .
Vergleich Mit ähnlichen Verbindungen
5H-2-Pyrindine-4-carboxamide,6,7-dihydro-(8CI) can be compared with other similar compounds, such as:
5H-Cyclopenta[c]pyridine derivatives: These compounds share a similar core structure but differ in their functional groups and substituents.
Pyridine carboxamides: These compounds have a pyridine ring with a carboxamide group, but may vary in their additional substituents and ring modifications.
The uniqueness of 5H-2-Pyrindine-4-carboxamide,6,7-dihydro-(8CI) lies in its specific structural features and the resulting chemical and biological properties .
Eigenschaften
CAS-Nummer |
15626-24-1 |
---|---|
Molekularformel |
C9H10N2O |
Molekulargewicht |
162.192 |
IUPAC-Name |
6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxamide |
InChI |
InChI=1S/C9H10N2O/c10-9(12)8-5-11-4-6-2-1-3-7(6)8/h4-5H,1-3H2,(H2,10,12) |
InChI-Schlüssel |
POXAGSULLQQLDO-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1)C(=CN=C2)C(=O)N |
Synonyme |
5H-2-Pyrindine-4-carboxamide,6,7-dihydro-(8CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.